Carboxyrhodamine 110PEG4-DBCO

Description

Contextualizing Bioorthogonal Chemistry in Contemporary Chemical Biology Research

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govpcbiochemres.com This field has become a cornerstone of chemical biology, providing powerful tools to study biomolecules in their natural environments. nih.gov These reactions involve pairs of functional groups that are mutually reactive but inert to the vast array of functionalities present in cells, such as amines and thiols. conju-probe.com

The development of bioorthogonal reactions, including the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized how researchers investigate cellular processes. pcbiochemres.comnih.gov These methods allow for the specific labeling and manipulation of proteins, nucleic acids, and other biomolecules, enabling detailed studies of their function, localization, and dynamics. nih.govconju-probe.com The impact of bioorthogonal chemistry extends beyond fundamental research into diagnostics and therapeutics, with some applications reaching clinical trials. nih.gov

Fundamental Design Principles of Carboxyrhodamine 110PEG4-DBCO for Research Applications

The molecular architecture of this compound is a testament to the rational design of chemical probes. Each component is selected to fulfill a specific function, resulting in a highly efficient and versatile tool for biological research. The key components are the Carboxyrhodamine 110 core, a polyethylene (B3416737) glycol (PEG) linker, and a dibenzocyclooctyne (DBCO) moiety. medkoo.com

Carboxyrhodamine 110 (CR110) serves as the fluorescent engine of the probe. It is a bright and highly photostable green fluorescent dye. biotium.combiotium.com A significant advantage of CR110 over other common green dyes like fluorescein (B123965) is its fluorescence intensity is largely unaffected by pH changes in the physiological range of 4 to 9. biotium.comabpbio.com This property ensures reliable and consistent signal detection in the varying microenvironments within a cell. Its excitation and emission maxima are well-suited for standard fluorescence microscopy setups, often utilizing the 488 nm laser line. axispharm.comjenabioscience.com

Table 1: Spectral Properties of Carboxyrhodamine 110

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum | ~502 nm | axispharm.com |

| Emission Maximum | ~527 nm | axispharm.com |

| Extinction Coefficient | 76,000 cm⁻¹M⁻¹ | axispharm.com |

A polyethylene glycol (PEG) linker is incorporated into the probe's structure to connect the fluorescent dye to the reactive group. medchemexpress.com PEG linkers are well-known for their beneficial properties in bioconjugation. They are hydrophilic, which improves the water solubility of the entire probe molecule. chempep.comaxispharm.com This is crucial for applications in aqueous biological environments.

The PEG spacer also provides flexibility and reduces steric hindrance, which can be important when labeling large biomolecules. chempep.com Furthermore, PEGylation, the process of attaching PEG chains, can help to reduce the immunogenicity of the labeled molecule and protect it from enzymatic degradation. broadpharm.comprecisepeg.com The PEG4 designation indicates that the linker consists of four repeating ethylene (B1197577) glycol units.

Table 2: Key Benefits of PEG Linkers in Bioconjugation

| Benefit | Description | Reference |

|---|---|---|

| Improved Solubility | Increases the solubility of hydrophobic molecules in aqueous solutions. | precisepeg.comaxispharm.com |

| Enhanced Stability | Protects conjugated molecules from enzymatic degradation. | precisepeg.com |

| Reduced Immunogenicity | Masks epitopes that could trigger an immune response. | chempep.comprecisepeg.com |

| Increased Bioavailability | Can improve distribution and reduce clearance in biological systems. | axispharm.com |

The dibenzocyclooctyne (DBCO) group is the reactive handle of the probe. It is a key player in a type of copper-free click chemistry known as strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.com The DBCO ring is highly strained, which makes it exceptionally reactive towards azide (B81097) groups. This reaction is highly specific and bioorthogonal, meaning it does not interfere with other biological molecules or processes. conju-probe.com

The key advantage of the DBCO-azide reaction is that it does not require a copper catalyst, which can be toxic to living cells. lumiprobe.com This allows for the labeling of biomolecules in living organisms without causing cellular damage. The reaction is also very fast and efficient, proceeding readily at physiological temperatures and pH. conju-probe.com This enables the rapid and specific attachment of the Carboxyrhodamine 110 fluorescent tag to any molecule that has been modified to contain an azide group. broadpharm.com

Table 3: Advantages of DBCO in Bioorthogonal Chemistry

| Advantage | Description | Reference |

|---|---|---|

| High Specificity | Reacts selectively with azide groups, minimizing off-target labeling. | |

| Fast Reaction Kinetics | The strained ring structure leads to rapid reaction rates. | |

| Biocompatibility | The reaction is copper-free, avoiding cytotoxicity. | broadpharm.com |

| Bioorthogonality | Does not interfere with native biochemical processes within the cell. |

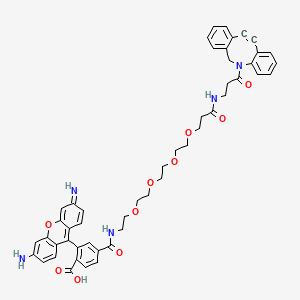

Structure

2D Structure

Properties

Molecular Formula |

C50H49N5O10 |

|---|---|

Molecular Weight |

879.97 |

IUPAC Name |

2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |

InChI |

InChI=1S/C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)42-29-35(11-14-39(42)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60) |

InChI Key |

VYGNGHNSVSLWCX-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Carboxyrhodamine 110PEG4-DBCO |

Origin of Product |

United States |

Mechanistic Basis and Bioorthogonal Reactivity of Carboxyrhodamine 110peg4 Dbco

Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Covalent Conjugation

The covalent attachment of Carboxyrhodamine 110PEG4-DBCO to target molecules is achieved through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. chempep.comcambridge.org

At the heart of SPAAC is the reaction between a strained alkyne, in this case, the DBCO moiety of the probe, and an azide (B81097) group (-N3) that has been introduced into a target biomolecule. chempep.com The DBCO group possesses significant ring strain due to its eight-membered ring structure. This inherent strain is the driving force of the reaction, as the formation of a more stable, less strained triazole ring releases this energy.

The mechanism is a concerted [3+2] cycloaddition, meaning the bond-forming events occur simultaneously without the formation of a stable intermediate. chempep.comresearchgate.net This process is highly efficient and selective, proceeding readily under physiological conditions of temperature and pH. nih.gov The azide and the strained alkyne are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems, ensuring that the labeling reaction is highly specific to the intended target. chempep.comsigmaaldrich.com

Advantages of Copper-Free Click Chemistry for Labeling in Sensitive Biological Systems

The primary advantage of using a DBCO-containing probe like this compound lies in its ability to participate in copper-free click chemistry. chempep.comjenabioscience.com The original "click chemistry" reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), requires a copper(I) catalyst. While highly efficient, the copper catalyst is cytotoxic, limiting its application in living cells and organisms. chempep.comcambridge.org

SPAAC, being copper-free, circumvents this toxicity issue, making it an ideal method for labeling in sensitive biological systems, including live cells and whole organisms. chempep.comnih.gov This biocompatibility allows for real-time imaging and tracking of dynamic processes without perturbing the system's natural state. cambridge.org

The key benefits of this copper-free approach include:

Biocompatibility: The absence of a toxic metal catalyst is crucial for maintaining the health and viability of biological samples. chempep.com

High Selectivity: The bioorthogonal nature of the azide and DBCO groups ensures that the reaction is highly specific, minimizing off-target labeling and background fluorescence. chempep.com

Mild Reaction Conditions: The reaction proceeds efficiently at physiological temperature and pH, preserving the structure and function of sensitive biomolecules. nih.gov

Rapid Kinetics: While generally slower than CuAAC, the development of highly strained cyclooctynes like DBCO has led to significantly faster reaction rates, enabling efficient labeling even at low concentrations. chempep.comacs.org

Spectroscopic Characteristics of Carboxyrhodamine 110 Relevant to Research Applications

The fluorescent component of the probe, Carboxyrhodamine 110, possesses several advantageous spectroscopic properties that make it a valuable tool for a wide range of research applications.

Carboxyrhodamine 110 is a green-fluorescent dye with excitation and emission maxima that are well-suited for common fluorescence microscopy setups. ruixibiotech.com Its photophysical properties are summarized in the table below:

| Property | Value | Source |

| Excitation Maximum (λex) | ~501 nm | jenabioscience.comjenabioscience.com |

| Emission Maximum (λem) | ~525-526 nm | jenabioscience.comjenabioscience.com |

| Molar Extinction Coefficient (ε) | ~74,000 L·mol⁻¹·cm⁻¹ | jenabioscience.comjenabioscience.com |

The high molar extinction coefficient indicates a strong ability to absorb light, contributing to the brightness of the fluorophore. thermofisher.com The distinct separation between the excitation and emission peaks (Stokes shift) is beneficial for minimizing spectral overlap and improving the signal-to-noise ratio in fluorescence imaging experiments. These properties make Carboxyrhodamine 110 and its derivatives, like this compound, excellent choices for applications such as fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.

A significant advantage of Carboxyrhodamine 110 is its remarkable stability under various experimental conditions, a crucial factor for reliable and quantitative measurements in live-cell studies.

pH Insensitivity: The fluorescence of Carboxyrhodamine 110 and its conjugates is largely insensitive to pH changes within the physiologically relevant range of 4 to 9. jenabioscience.comthermofisher.cominterchim.fr This is a major advantage over other green fluorescent dyes like fluorescein (B123965), whose fluorescence is significantly quenched at acidic pH. thermofisher.com This property ensures that the fluorescence signal remains stable even in different cellular compartments with varying pH, such as endosomes and lysosomes. nih.gov

Photostability: Carboxyrhodamine 110 exhibits exceptional photostability, meaning it is resistant to photobleaching or the loss of fluorescence upon prolonged exposure to excitation light. ruixibiotech.comjenabioscience.comthermofisher.com This high photostability allows for long-term imaging experiments and the acquisition of multiple images without significant signal degradation, which is essential for tracking dynamic cellular processes. nih.gov

These stability characteristics, combined with its excellent photophysical properties, establish this compound as a robust and reliable tool for a variety of bioimaging applications.

Advanced Methodologies and Research Applications in Chemical Biology

Bioconjugation Strategies Facilitated by Carboxyrhodamine 110PEG4-DBCO

This compound is a specialized fluorescent probe designed for bioorthogonal labeling. This compound integrates a bright and photostable Carboxyrhodamine 110 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. The DBCO moiety is central to its function, enabling covalent conjugation to azide-modified biomolecules through a copper-free variant of click chemistry known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). cd-bioparticles.netjenabioscience.comruixibiotech.combroadpharm.com This reaction is highly specific and biocompatible, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living systems. pnas.orgacs.org The PEG4 linker enhances the water solubility and stability of the molecule while minimizing non-specific binding. axispharm.com

Site-Specific Covalent Labeling of Proteins and Peptides for Functional Studies

The precise, site-specific labeling of proteins is crucial for understanding their function, localization, and dynamics. This compound facilitates this through its reaction with proteins that have been engineered to contain an azide (B81097) group at a specific location. This is typically achieved by incorporating an unnatural amino acid (UAA) bearing an azide moiety into the protein's polypeptide chain during synthesis.

Two common UAAs used for this purpose are p-azido-L-phenylalanine (azF) and azidohomoalanine (AHA). rsc.orgpnas.orgnih.gov These UAAs can be incorporated into a target protein at a desired site by expanding the genetic code, using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG) introduced into the protein's gene. rsc.orgfrontiersin.orgprofacgen.com Once the azide-containing protein is expressed, it can be treated with this compound. The DBCO group on the dye reacts specifically with the azide on the UAA, forming a stable triazole linkage and covalently attaching the fluorophore to the protein of interest. frontiersin.orglongdom.org This strategy offers high selectivity and allows for the attachment of a fluorescent label with minimal perturbation to the protein's native structure and function, enabling detailed investigation through fluorescence microscopy and other biophysical methods. nih.govacs.org

| Method | Description | Key Reagents | Application |

| Unnatural Amino Acid (UAA) Incorporation | Genetic encoding of an azide-containing UAA at a specific site in a protein of interest (POI). | p-azido-L-phenylalanine (azF), Azidohomoalanine (AHA), Engineered tRNA/tRNA synthetase pair. | Site-specific fluorescent labeling for studying protein localization, dynamics, and interactions in live or fixed cells. nih.govlongdom.org |

| Copper-Free Click Chemistry (SPAAC) | Bioorthogonal reaction between the azide-modified protein and the DBCO-functionalized dye. | Azide-modified POI, this compound. | Covalent attachment of the fluorophore to the POI for imaging and functional analysis. frontiersin.orgacs.org |

Fluorescent Functionalization of Nucleic Acids (DNA and RNA) for Molecular Tracking

Visualizing nucleic acids in living cells is essential for studying fundamental processes like DNA replication, transcription, and RNA transport. This compound can be used to fluorescently label nucleic acids by targeting metabolically incorporated azide-modified nucleosides. nih.gov

This method involves feeding cells with synthetic nucleoside analogs that contain an azide group, such as 5-(azidomethyl)-2'-deoxyuridine (AmdU) for DNA or azido-modified adenosine (B11128) analogs for RNA. nih.govnih.govuzh.ch These analogs are taken up by the cells and utilized by the cellular machinery for DNA or RNA synthesis, effectively embedding the azide "handle" into newly synthesized nucleic acids. researchgate.net Following incorporation, the cells can be treated with this compound. The DBCO group reacts with the incorporated azides via SPAAC, leading to the covalent labeling of the DNA or RNA molecules. researchgate.net This copper-free approach is critical for live-cell applications, as it avoids the DNA damage and toxicity associated with copper catalysts. pnas.org The resulting fluorescently tagged nucleic acids can be tracked in real-time to study their synthesis, localization, and dynamics within the cell. researchgate.netthermofisher.com

| Strategy | Azide-Modified Precursor | Target Biomolecule | Research Application |

| Metabolic DNA Labeling | 5-(azidomethyl)-2'-deoxyuridine (AmdU) | Newly synthesized DNA | Imaging DNA replication, studying cell cycle progression. nih.govuzh.ch |

| Metabolic RNA Labeling | Azidoadenosine or Azidouridine analogs | Newly synthesized RNA | Tracking RNA transcription, transport, and localization in living cells. nih.gov |

Modification of Cellular Lipids and Cell Surface Components for Membrane Studies

Studying the dynamics of cell membranes and their components requires methods to specifically label lipids and surface molecules. This compound can be employed in two primary strategies to achieve this: metabolic glycan engineering and direct membrane anchoring.

Metabolic Glycan Engineering : Cells can be cultured with azide-modified sugar precursors, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). nih.govrsc.org The cells' metabolic machinery processes this sugar and incorporates it into the glycan chains of glycoproteins and glycolipids on the cell surface. nih.govsemanticscholar.org This results in a cell surface decorated with azide groups. Subsequent treatment with this compound leads to the specific labeling of these glycoconjugates through the DBCO-azide click reaction, allowing for the visualization of the cell surface and the study of glycan trafficking. pnas.orgnih.gov

Lipid Anchoring : Alternatively, lipid conjugates containing a DBCO head group, such as DSPE–PEG–DBCO or Cholesterol–PEG–DBCO, can be synthesized. acs.orgnih.gov When incubated with cells, these lipid anchors spontaneously insert into the cell membrane's lipid bilayer via hydrophobic interactions. nih.gov This process effectively re-engineers the cell surface to display reactive DBCO groups. These modified cells can then be used to capture or be labeled by azide-containing molecules for various applications in membrane research. While this method doesn't directly use this compound for the initial modification, it establishes the DBCO handle on the cell surface, which could then react with an azide-functionalized probe.

| Method | Principle | Key Reagents | Outcome |

| Metabolic Glycan Engineering | Cellular uptake and incorporation of an azide-modified sugar into cell surface glycans. | Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz. | Cell surface decorated with azide groups, ready for labeling with this compound. rsc.orgnih.gov |

| Lipid Anchor Insertion | Spontaneous insertion of a DBCO-conjugated lipid into the plasma membrane. | DSPE–PEG–DBCO, CHOL–PEG–DBCO. | Cell surface functionalized with DBCO groups for subsequent reaction with azide-tagged molecules. acs.orgnih.gov |

Conjugation to Polysaccharides and Glycoconjugates in Glycobiology Research

Glycobiology research aims to unravel the complex roles of polysaccharides and glycoconjugates in cellular function and disease. The metabolic glycan engineering strategy described previously is a cornerstone for labeling these molecules for study. nih.gov By providing cells with azide-containing monosaccharide precursors like N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylglucosamine (GlcNAz), researchers can introduce bioorthogonal azide handles into a wide array of glycans. nih.govresearchgate.net

Once these azido (B1232118) sugars are incorporated into cellular glycoconjugates, this compound can be added to the system. The highly efficient and specific SPAAC reaction covalently attaches the bright rhodamine fluorophore to the target glycans. researchgate.net This enables researchers to visualize the distribution and dynamics of specific glycan populations, identify changes in glycosylation associated with disease states, and profile the glycoproteome. nih.govnih.gov

Applications in Cellular and Subcellular Imaging Methodologies

The bioconjugation strategies detailed above provide the foundation for advanced cellular imaging applications. By covalently linking the bright and photostable Carboxyrhodamine 110 fluorophore to specific biomolecules, researchers can observe cellular structures and processes with high specificity and contrast.

Live Cell Fluorescence Imaging Techniques for Dynamic Processes

Live-cell fluorescence imaging allows for the observation of cellular processes in their native context, providing insights that are unobtainable from fixed-cell studies. nih.gov The use of this compound in conjunction with bioorthogonal metabolic labeling is particularly powerful for imaging dynamic events in real-time. pnas.org

This approach overcomes the limitations of genetically encoded reporters (like GFP), which can be large and perturbing, and is applicable to a wider range of biomolecules, including non-protein species like glycans and lipids. pnas.org The copper-free nature of the SPAAC reaction is essential for live-cell imaging, as it avoids the significant cytotoxicity of copper catalysts. acs.org Researchers have successfully used this method to perform time-lapse imaging of glycan trafficking, revealing unexpectedly rapid internalization kinetics of certain cell-surface glycoconjugates. pnas.org The excellent photostability of rhodamine dyes also makes them suitable for advanced imaging techniques like stimulated emission depletion (STED) microscopy, enabling the observation of dynamic processes at super-resolution over extended periods. nih.govmdpi.com

| Imaging Application | Labeling Strategy | Process Studied | Key Advantage |

| Glycan Trafficking | Metabolic labeling with Ac4ManNAz followed by SPAAC with a DBCO-dye. | Internalization and movement of cell surface glycans. | Enables dynamic imaging of non-protein biomolecules in living cells without copper-induced toxicity. pnas.org |

| DNA Replication | Metabolic labeling with AmdU followed by SPAAC with a DBCO-dye. | Synthesis of new DNA during S-phase of the cell cycle. | Provides a fluorescent readout of proliferative cells. nih.gov |

| Nascent Protein Synthesis | Incorporation of AHA followed by SPAAC with a DBCO-dye. | Visualization of newly synthesized proteins in response to stimuli. | Allows for temporal and spatial tracking of protein production. pnas.org |

| Super-Resolution Microscopy (STED) | Bioorthogonal click labeling with cell-permeable DBCO-dyes. | High-resolution imaging of subcellular structures and dynamics. | The high photostability of the organic dye allows for extended time-lapse imaging at super-resolution. nih.govmdpi.com |

Tracking of Biomolecules and Organelles in Complex Biological Environments

The unique properties of this compound make it a powerful tool for the real-time, non-invasive monitoring of biomolecules and organelles within the intricate environment of living cells. researchgate.net Its primary application in this area lies in its ability to specifically label and track azide-modified molecules. Researchers can metabolically or enzymatically incorporate azide groups onto specific biomolecules of interest, such as proteins, glycans, or nucleic acids. Subsequent introduction of this compound allows for its covalent attachment to these azide-tagged molecules through the copper-free click reaction. ruixibiotech.comvectorlabs.com

The bright fluorescence of the Carboxyrhodamine 110 dye enables the visualization and tracking of the labeled biomolecules' localization, movement, and interactions within the cell. axispharm.com This technique provides valuable insights into dynamic cellular processes.

Intracellular and Extracellular Target Labeling for High-Resolution Microscopic Analysis

This compound is extensively used for both intracellular and extracellular labeling of specific targets for subsequent high-resolution microscopic analysis. broadpharm.com The DBCO group's reactivity with azides allows for the precise labeling of cellular components, both inside the cell and on its surface. ruixibiotech.com

For intracellular labeling, the molecule can be introduced into cells that have been engineered to express azide-containing proteins or have incorporated azide-modified metabolic precursors. For extracellular labeling, it can be used to tag cell surface proteins or other molecules that have been modified to present an azide group. The high photostability of Carboxyrhodamine 110 is particularly advantageous for advanced microscopy techniques that require prolonged exposure to excitation light.

Development and Refinement of Novel Biosensors and Detection Probes

The specific reactivity and fluorescent properties of this compound are leveraged in the development of novel biosensors and detection probes for various applications in chemical biology.

Integration into Targeted Detection Systems for Specific Biomarkers

This compound is a key component in the design of targeted detection systems for specific biomarkers. cd-bioparticles.net By conjugating this compound to a targeting moiety, such as an antibody or a small molecule ligand that specifically recognizes a biomarker of interest, researchers can create highly specific probes. When this probe binds to its target, the fluorescent signal from the Carboxyrhodamine 110 dye indicates the presence and location of the biomarker. This approach is valuable for diagnostic applications and for studying the role of specific biomarkers in disease progression.

Use in High-Throughput Screening Assays for Chemical Biology Discovery

In the realm of drug discovery and chemical biology, high-throughput screening (HTS) is a critical tool for identifying new lead compounds. This compound can be integrated into HTS assays to facilitate the rapid and sensitive detection of molecular interactions. For instance, in a competitive binding assay, a known azide-labeled ligand and a library of test compounds can compete for binding to a target protein. The displacement of the fluorescently-labeled ligand by a test compound results in a measurable change in the fluorescent signal, allowing for the identification of potential drug candidates. The development of such assays is a significant area of research in the search for new therapeutics. nih.gov

Role in Functionalizing Nanomaterials and Advanced Polymeric Systems

The ability to conjugate this compound to other molecules and materials extends its utility to the field of nanotechnology and materials science.

Surface Modification of Nanoparticles for Targeted Delivery and Imaging Research

This compound is used for the surface modification of nanoparticles, such as metallic nanoparticles or liposomes, to create multifunctional platforms for targeted drug delivery and bioimaging. cd-bioparticles.netmdpi.com The DBCO group allows for the covalent attachment of the fluorescent dye to the nanoparticle surface, which may also be functionalized with targeting ligands. mdpi.commdpi.com This results in nanoparticles that can specifically accumulate at a desired site, such as a tumor, and be visualized through the fluorescence of the attached dye. cd-bioparticles.netmdpi.com The functionalization of nanoparticles with such probes is a key strategy in the development of theranostics, which combine therapeutic and diagnostic capabilities in a single agent. nih.gov

Incorporation into Hydrogels and Biomaterials for Scaffold Design

The unique trifunctional structure of this compound lends itself to potential applications in the development of advanced biomaterials, particularly in the functionalization of hydrogels for tissue engineering scaffolds. Hydrogels, with their high water content and tunable mechanical properties, serve as excellent mimics of the natural extracellular matrix. The incorporation of specific biochemical cues and imaging capabilities is crucial for designing scaffolds that can guide cell behavior and allow for real-time monitoring.

The dibenzocyclooctyne (DBCO) group on this compound is central to its utility in this context. It allows for covalent attachment to azide-modified hydrogel polymers via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal conjugation method is highly efficient and can be performed under mild, aqueous conditions, which is essential for preserving the integrity of both the hydrogel structure and any encapsulated biological materials.

Once incorporated, the Carboxyrhodamine 110 moiety provides a stable and bright green fluorescent signal (excitation/emission maxima ~501/526 nm), enabling the direct visualization and tracking of the scaffold material. This is critical for assessing scaffold degradation, distribution, and integration with host tissue in both in vitro and in vivo models. The polyethylene glycol (PEG4) linker enhances the solubility and biocompatibility of the fluorescent dye, potentially reducing non-specific protein adsorption to the scaffold and ensuring the fluorophore remains accessible and functional within the hydrogel matrix.

While the modular nature of this compound makes it a promising candidate for labeling and tracking hydrogel-based scaffolds, specific research detailing its direct incorporation and subsequent application in scaffold design is not yet extensively documented. However, the principles of using fluorescently-tagged, click-chemistry-compatible molecules are well-established in biomaterial science, suggesting a strong potential for its future use in creating fluorescently-traceable and functionalized biomaterials for regenerative medicine.

Specialized Applications in Advanced Research Tool Development

The precise chemical reactivity and inherent fluorescent properties of this compound have positioned it as a valuable component in the development of sophisticated tools for chemical biology and advanced protein analytics.

Utilization as a Linker Component in Proteolysis Targeting Chimeras (PROTACs) Research

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule is composed of three key elements: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. The nature of the linker is critical as it dictates the spatial orientation of the target protein and E3 ligase, influencing the efficiency of the degradation process.

This compound serves as a fluorescent, PEG-based PROTAC linker. Its application in PROTAC synthesis allows for the creation of fluorescently tagged degraders. These fluorescent PROTACs are invaluable research tools for:

Visualization of PROTAC uptake and distribution: The Carboxyrhodamine 110 fluorophore allows researchers to directly observe the localization of the PROTAC within cells using fluorescence microscopy.

Binding studies: The fluorescence can be used to quantify the binding affinity of the PROTAC to its target protein and the E3 ligase.

Mechanism of action studies: By tracking the fluorescent signal, researchers can gain insights into the kinetics of ternary complex formation (PROTAC-target-ligase) and subsequent degradation events.

The DBCO group facilitates the final assembly of the PROTAC molecule through a copper-free click reaction with an azide-modified component (either the target protein ligand or the E3 ligase ligand), offering a straightforward and efficient conjugation strategy. The PEG4 spacer helps to improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Preparation of Oligonucleotide-Antibody Conjugates for Advanced Protein Analytics

Oligonucleotide-antibody conjugates (OACs) are powerful reagents that combine the high specificity of antibodies with the vast signal amplification and multiplexing capabilities of nucleic acids. These conjugates are increasingly used in advanced protein detection assays such as proximity ligation assays and immuno-PCR.

The preparation of OACs often involves the covalent attachment of a synthetic oligonucleotide to an antibody. This compound is well-suited for this application, functioning as a fluorescent linker. The process typically involves first modifying the antibody with a DBCO-containing reagent and then reacting it with an azide-modified oligonucleotide via a copper-free click reaction. While this compound itself contains the DBCO moiety for direct use, analogous methods employ a DBCO-PEG4-NHS ester to first functionalize the antibody.

| Molar Ratio (DBCO:Antibody) | Click Conjugation Efficiency (%) | Observations |

|---|---|---|

| 2:1 | ~20% | Low conjugation yield |

| 5:1 | ~45% | Optimal range for highest conjugation yield |

| 10:1 | ~45% | |

| >10:1 | Decreased | Protein and/or DBCO precipitation observed, leading to lower reaction yield |

This table presents synthesized data based on findings from a study on DBCO-PEG4 linkers in antibody-oligonucleotide conjugation. The study evaluated the impact of the molar ratio of DBCO-NHS ester to antibody on the subsequent click reaction yield.

Comparative Analysis and Methodological Optimization of Carboxyrhodamine 110peg4 Dbco

Comparative Performance with Other Bioorthogonal Click Chemistry Reagents (e.g., Alkyne, Tetrazine Derivatives)

The utility of Carboxyrhodamine 110PEG4-DBCO in bioorthogonal chemistry is best understood through comparison with other prominent click chemistry reagents. The DBCO (dibenzocyclooctyne) moiety participates in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, which is prized for its biocompatibility as it proceeds without the need for a cytotoxic copper catalyst. tsinghua.edu.cn This contrasts with the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which, despite its efficiency, is limited in live-cell applications due to copper's toxicity. tsinghua.edu.cnacs.org

The primary competitors to the SPAAC reaction involving DBCO are terminal alkynes (used in CuAAC) and tetrazine derivatives, which react with strained alkenes (like trans-cyclooctene (B1233481) or TCO) in an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. acs.orgrsc.org The IEDDA reaction is recognized as the fastest known bioorthogonal reaction, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC. acs.orgnih.govmdpi.com For instance, the reaction between tetrazine and TCO can have rate constants up to 10^5 M⁻¹s⁻¹, whereas SPAAC reactions with DBCO are generally slower. acs.orgmdpi.com However, DBCO's reactivity is still substantial and sufficient for many biological applications, offering a balance between reaction speed and the stability of the reactants. researchgate.net

The choice between these reagents often depends on the specific experimental context. While the IEDDA reaction's speed is advantageous for applications requiring rapid labeling at low concentrations, the stability of both the azide (B81097) and DBCO groups makes the SPAAC reaction a robust and reliable choice for a wide array of bioconjugation tasks. researchgate.netaatbio.com Furthermore, the SPAAC and IEDDA reactions are mutually orthogonal, meaning they can be used simultaneously in the same biological system to label different targets without cross-reactivity. tsinghua.edu.cnnih.gov

| Reaction Type | Key Reagents | Typical Second-Order Rate Constant (k₂) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| SPAAC | DBCO + Azide | ~10⁻¹ - 1 M⁻¹s⁻¹ | Copper-free, biocompatible, high stability of reactants | Slower kinetics compared to IEDDA |

| IEDDA | Tetrazine + TCO | ~10² - 10⁵ M⁻¹s⁻¹ | Extremely fast kinetics, fluorogenic potential | Tetrazine stability can be a concern, TCO can isomerize |

| CuAAC | Terminal Alkyne + Azide | ~10² - 10⁴ M⁻¹s⁻¹ (with catalyst) | Fast and efficient, well-established | Requires cytotoxic copper catalyst, not ideal for live cells |

Comparative Fluorescent Characteristics and Photostability with Alternative Dyes (e.g., Alexa Fluor® 488, Cy Dyes) in Biological Contexts

Carboxyrhodamine 110 (CR110), the fluorophore in the subject compound, is a non-sulfonated analog of the widely used Alexa Fluor® 488. vectorlabs.com It exhibits a bright, green fluorescence with excitation and emission maxima around 499-502 nm and 525-527 nm, respectively, making it compatible with the common 488 nm laser line and standard FITC filter sets. vectorlabs.comaatbio.combroadpharm.com

One of the most significant advantages of CR110 over dyes like fluorescein (B123965) and its derivatives (including Alexa Fluor® 488) is its superior photostability and pH insensitivity. broadpharm.comjenabioscience.com The fluorescence of CR110 is stable across a broad pH range (pH 4 to 10), which is a critical feature for maintaining consistent signal intensity in diverse biological environments where pH can fluctuate. vectorlabs.combroadpharm.com In contrast, the fluorescence of many other dyes can be sensitive to pH changes.

In terms of brightness, which is a product of the molar extinction coefficient and the quantum yield, CR110 is highly efficient. ucsd.edu Its extinction coefficient is reported to be around 76,000 cm⁻¹M⁻¹, comparable to that of Alexa Fluor® 488. broadpharm.comthermofisher.com While Alexa Fluor® dyes are renowned for their brightness and photostability, CR110 and its derivatives are often cited as being even more photostable. jenabioscience.com This enhanced stability allows for longer exposure times during imaging and more robust quantification of signals over time. When compared to Cyanine (Cy) dyes, such as Cy2, which has similar spectral properties, CR110 conjugates can offer superior fluorescence output. thermofisher.com

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |

|---|---|---|---|---|---|

| Carboxyrhodamine 110 | ~502 | ~527 | ~76,000 | Not consistently reported | Highly photostable, pH-insensitive (4-10) vectorlabs.combroadpharm.com |

| Alexa Fluor® 488 | ~495 | ~519 | >65,000 | ~0.92 thermofisher.com | Very bright, good photostability, pH-insensitive (4-10) thermofisher.com |

| Cy2 | ~492 | ~510 | ~150,000 | Not consistently reported | High extinction coefficient |

| ATTO 488 | ~501 | ~523 | ~90,000 | High | High photostability and brightness windows.net |

Optimization of Reaction Conditions and Labeling Protocols for Diverse Research Applications

The strain-promoted nature of the DBCO-azide reaction allows for a straightforward and robust labeling protocol under mild, biocompatible conditions. aatbio.com Optimization primarily revolves around reactant concentrations, incubation time, and temperature to suit the specific application, such as labeling proteins, nucleic acids, or cells.

General Protocol for Bioconjugation:

Solvent: The reaction is highly efficient in aqueous buffers like PBS (pH ~7.4). aatbio.cominterchim.fr For less soluble reactants, a co-solvent such as DMSO can be used, typically up to 20% of the final volume. aatbio.com It is critical to avoid buffers containing sodium azide, as it will react with the DBCO moiety. interchim.fr

Concentration: For efficient conjugation, a molar excess of one reactant over the other is recommended. For instance, when labeling an antibody with an azide-modified oligonucleotide, a 2- to 4-fold molar excess of the oligonucleotide is suggested. aatbio.com When activating a protein with a DBCO-NHS ester, a 20- to 30-fold molar excess of the DBCO reagent may be used. broadpharm.com

Temperature and Time: The reaction proceeds efficiently at room temperature (20-25°C). aatbio.comnanopartz.com Incubation times can range from 2-4 hours to overnight, with longer times potentially improving yield, especially at lower concentrations. aatbio.cominterchim.fr For sensitive biological samples, the reaction can be performed at 4°C overnight. nanopartz.com

Protocol for Cell Labeling: For metabolic labeling, cells are first incubated with an azide-modified precursor (e.g., an azido (B1232118) sugar). The subsequent labeling with the DBCO-fluorophore conjugate requires specific optimization.

Washing: After metabolic incorporation of the azide, cells should be washed thoroughly with PBS to remove unincorporated precursors. vectorlabs.com

Incubation: Cells are then incubated with the this compound reagent in growth media. A typical starting concentration is around 15 µM for 1 hour at 37°C. vectorlabs.com However, the optimal concentration and time should be determined empirically for each cell type to achieve sufficient labeling without causing cytotoxicity. vectorlabs.com

Final Washes: Following incubation with the DBCO reagent, cells must be washed multiple times (e.g., three times with PBS) to remove unbound fluorophore and reduce background fluorescence. vectorlabs.com

Strategies for Minimizing Non-Specific Binding and Enhancing Signal-to-Noise Ratios in Imaging

A high signal-to-noise ratio (SNR) is paramount for sensitive and accurate fluorescence imaging. Non-specific binding of the fluorescent probe is a major contributor to background noise, which can obscure the true signal. Several strategies can be employed to mitigate this issue when using this compound.

Blocking Agents: Before applying the fluorescent probe, especially in fixed-cell imaging or immunoassays, it is crucial to block non-specific binding sites. Common blocking agents include proteins like Bovine Serum Albumin (BSA), typically used at a 1% concentration in the buffer. aatbio.com This prevents the probe from adhering to charged surfaces or other proteins non-specifically.

Buffer Additives: The inclusion of certain additives in the labeling and washing buffers can significantly reduce background.

Surfactants: Low concentrations (e.g., 0.05-0.1%) of a non-ionic surfactant like Tween-20 can disrupt hydrophobic interactions that cause non-specific binding to surfaces and containers. aatbio.comresearchgate.net

Salt Concentration: Increasing the salt concentration (e.g., NaCl) in the buffer can shield electrostatic interactions, thereby reducing charge-based non-specific binding. aatbio.com

Washing Procedures: Rigorous and extensive washing steps after the labeling reaction are essential to remove any unbound DBCO-fluorophore conjugate. vectorlabs.comrsc.org If high background persists, an additional incubation step in probe-free media for 1-2 hours can help facilitate the washout of non-specifically bound molecules from the cells. vectorlabs.com

Probe Design: The PEG4 linker in this compound is designed to increase the hydrophilicity of the molecule. broadpharm.com This can help reduce non-specific hydrophobic interactions, which are a common cause of background signal. However, the inherent hydrophobicity of the DBCO and rhodamine structures can still contribute to background. In some cases, using fluorophores or DBCO variants with different physicochemical properties may be necessary. nih.gov

Reaction Stoichiometry: Using the lowest effective concentration of the DBCO probe that still provides a robust specific signal can help minimize the pool of unbound molecules available for non-specific binding.

By carefully optimizing the labeling protocol and employing these strategies, researchers can significantly enhance the signal-to-noise ratio, leading to clearer images and more reliable data.

Future Directions and Emerging Research Avenues for Carboxyrhodamine 110peg4 Dbco

Integration with Super-Resolution and Advanced Microscopy Techniques

The unique photophysical properties of the carboxyrhodamine 110 core make it a promising candidate for super-resolution microscopy (SRM), a collection of techniques that bypass the diffraction limit of conventional light microscopy. biotium.com Rhodamine derivatives are noted for their high brightness and photostability, which are crucial for techniques like Stimulated Emission Depletion (STED) microscopy and (d)STORM (direct Stochastic Optical Reconstruction Microscopy). nih.govabberior.rocks

The future integration of Carboxyrhodamine 110PEG4-DBCO in this area lies in its ability to be precisely attached to targets via the DBCO-azide click chemistry reaction. This specific, covalent labeling minimizes linkage error, which is critical for the nanometer-scale resolution achieved in SRM. Researchers are continually designing new rhodamine structures to optimize photoswitching behavior for methods like (d)STORM. nih.gov The Carboxyrhodamine 110 scaffold is a prime platform for such modifications. Furthermore, its application in live-cell SRM is particularly promising, allowing for the visualization of dynamic processes at unprecedented resolutions. researcher.lifefluorofinder.com The development of fluorogenic probes, which exhibit increased fluorescence upon binding to their target, further enhances the signal-to-noise ratio, a key requirement for high-quality super-resolution imaging. acs.orgbham.ac.ukresearchgate.net

| Microscopy Technique | Key Requirement | Relevance of this compound |

| STED | High photostability, brightness | The rhodamine core is known for these properties, enabling it to withstand the high-intensity depletion laser. abberior.rocks |

| (d)STORM | Photoswitching capability, brightness | The rhodamine structure can be modified to enhance photoswitching, and its inherent brightness allows for single-molecule detection. biotium.comnih.gov |

| DNA-PAINT | Specific and transient binding | The DBCO group allows for covalent attachment to oligonucleotide-labeled antibodies for precise targeting. fluorofinder.com |

Development of Multi-Modal Probes Incorporating this compound for Correlative Imaging

Correlative Light and Electron Microscopy (CLEM) bridges the gap between the functional, dynamic information from fluorescence microscopy and the high-resolution ultrastructural context from electron microscopy. nih.govbiorxiv.org A significant challenge in CLEM is the accurate registration of images from both modalities. biorxiv.org

This compound is well-suited for the development of multi-modal probes to address this challenge. By incorporating this fluorescent dye into a larger probe that also contains an electron-dense component, such as a gold nanoparticle, researchers can create a single molecule visible by both techniques. nih.govbiorxiv.org The DBCO linker provides a covalent attachment point to link the rhodamine dye to other components of a bimodal probe. For instance, a probe could be designed with an azide-modified gold nanoparticle that reacts with this compound. This allows for the initial identification and tracking of biological processes in living cells using fluorescence, followed by high-resolution structural analysis of the exact same region with an electron microscope.

Expanding the Scope of Bioorthogonal Labeling to Novel Biological Targets and Pathways

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. escholarship.orgnih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC) enabled by the DBCO group is a cornerstone of this field, allowing for the specific labeling of biomolecules without interfering with cellular processes. nih.gov

The future application of this compound will involve targeting an expanding array of biomolecules and pathways. Through metabolic labeling, cells can incorporate azide-modified precursors into proteins, glycans, lipids, and nucleic acids. nih.gov this compound can then be used to "click" onto these azide-modified biomolecules, enabling their visualization and tracking. This strategy opens doors to studying complex processes such as post-translational modifications, glycan trafficking, and the dynamics of specific lipid populations. For example, researchers have synthesized novel rhodamine-based probes to fluorescently label lysosomes to study their role in cancer invasion and metastasis. nih.gov This expansion allows for the investigation of previously inaccessible biological questions, moving beyond static snapshots to dynamic functional studies of specific molecular pathways.

Potential for Integration into Systems Biology and Multi-Omics Research Methodologies

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, often by integrating multiple "omics" datasets (e.g., genomics, transcriptomics, proteomics, and metabolomics). nih.govnih.govsemanticscholar.org A major limitation of many omics techniques is the loss of spatial and temporal information, as they often rely on bulk analysis of homogenized samples. nih.gov

Fluorescent probes like this compound can provide this missing contextual information. By using bioorthogonal labeling to tag and visualize specific subsets of proteins or metabolites, researchers can map their subcellular localization and dynamic changes in response to various stimuli. This imaging data can then be correlated with proteomics or metabolomics data to provide a more complete picture. For instance, a proteomics study might identify the upregulation of certain enzymes in a disease state. By tagging these enzymes with this compound, their precise location and concentration changes within the cell can be visualized, adding a critical layer of information to the systems-level model. This integration of imaging with omics data is crucial for building comprehensive models of cellular function and disease. nih.govnih.gov

Q & A

Q. How does the molecular structure of Carboxyrhodamine 110PEG4-DBCO influence its functionality in bioorthogonal labeling experiments?

The compound comprises three functional units: (1) Carboxyrhodamine 110, a pH-insensitive fluorescent dye (λabs 501 nm, λem 526 nm; ε = 74.0 L mmol⁻¹ cm⁻¹) ideal for tracking in biological systems; (2) PEG4, a hydrophilic spacer enhancing solubility and reducing steric hindrance; (3) DBCO, enabling strain-promoted azide-alkyne cycloaddition (SPAAC) for rapid, copper-free conjugation .

- Methodological Insight : Optimize labeling by pre-testing solubility in DMSO/DMF (≤10% v/v in aqueous buffers) to avoid aggregation. Use molar ratios of 1:1–1:3 (DBCO:azide) for efficient conjugation .

Q. What experimental controls are critical when using this compound in metabolic labeling studies?

- Negative Controls : Include samples without azide-functionalized probes to account for non-specific binding.

- Autofluorescence Controls : Subtract background fluorescence (e.g., cyan autofluorescence in mycobacteria) using flow cytometry or microscopy .

- Competitive Inhibition : Pre-treat with excess DBCO to block reactive sites and confirm specificity .

Q. How can researchers ensure consistent quantification of fluorescence signals in live-cell imaging?

- Normalize fluorescence intensity to initial time points (t = 0) to account for photobleaching .

- Use molar extinction coefficients (ε) and instrument-specific calibration curves to convert fluorescence readings to concentration values .

Advanced Research Questions

Q. How can researchers resolve fluorescence quenching during this compound conjugation in hydrophobic environments?

- Solubility Optimization : Pre-dissolve the compound in DMSO (≤5% final concentration) and titrate PEG-containing buffers (e.g., PBS + 0.05% Tween-20) to mitigate aggregation .

- Structural Modifications : Substitute PEG4 with longer PEG chains (e.g., PEG8) to enhance water solubility in lipid-rich systems .

Q. What factors explain contradictory cytotoxicity findings between this compound and other rhodamine derivatives?

- Chelator Geometry : Hexadentate chelators (e.g., rhodamine B isothiocyanate derivatives) exhibit higher cytotoxicity in HepG2 cells than bidentate ligands like this compound, likely due to stronger metal ion sequestration .

- Exposure Duration : Cytotoxicity manifests after prolonged exposure (≥5 days at high concentrations), necessitating time-resolved toxicity assays .

Q. How should researchers address discrepancies in flow cytometry data when quantifying mycomembrane turnover in nutrient-limited mycobacteria?

- Normalization : Use median fluorescence intensity (MFI) ratios relative to t = 0 and subtract autofluorescence (e.g., from propidium iodide) .

- Probe Specificity Validation : Compare labeling patterns of O-AlkTMM (arabinogalactan-specific) and N-AlkTMM (trehalose dimycolate-specific) to confirm target specificity .

Q. What strategies optimize DBCO-azide conjugation efficiency in complex biological matrices?

- Temperature Modulation : Conduct reactions at 4°C to reduce non-specific binding in protein-rich environments .

- Catalyst-Free Validation : Confirm reaction completion via TLC or MALDI-TOF to rule out copper-catalyzed side reactions .

Q. How can researchers reconcile conflicting data on this compound’s biocompatibility in nanogel functionalization?

- Dose-Response Analysis : Perform cytotoxicity assays across a range of functionalization densities (e.g., 0.8%–5% of available groups) to identify thresholds for biocompatibility .

- Cell-Type Specificity : Test primary cells (e.g., macrophages) and immortalized lines (e.g., HepG2) to assess variability in metabolic handling .

Methodological Tables

Key Considerations for Experimental Design

- PICO Framework : Define Population (e.g., mycobacteria), Intervention (this compound labeling), Comparison (untreated controls), Outcome (fluorescence intensity, turnover rate) .

- FINER Criteria : Ensure feasibility by pre-testing solubility and cytotoxicity; prioritize novelty through comparative studies with other DBCO-fluorophore conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.